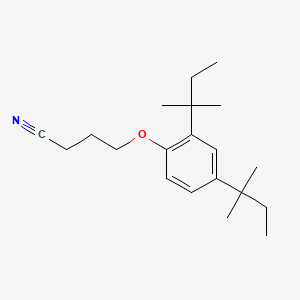

4-(2,4-Di-tert-pentylphenoxy)butanenitrile

Description

Properties

IUPAC Name |

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWCXPGDBLFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067962 | |

| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36268-65-2 | |

| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036268652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile

This guide provides a comprehensive overview of the synthesis of 4-(2,4-di-tert-pentylphenoxy)butanenitrile, a molecule of interest in advanced materials and chemical intermediate manufacturing. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction and Strategic Overview

This compound is a substituted aromatic nitrile. The presence of the bulky di-tert-pentylphenoxy group imparts significant lipophilicity and steric hindrance, while the terminal nitrile group offers a versatile chemical handle for further functionalization. The synthesis of this molecule is most efficiently achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the formation of a phenoxide from 2,4-di-tert-pentylphenol, which then acts as a nucleophile to displace a halide from a 4-halobutanenitrile.[1][2][3]

The overall synthetic strategy is depicted in the workflow diagram below:

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights: The Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The first step is the deprotonation of the weakly acidic 2,4-di-tert-pentylphenol by a suitable base to form the corresponding phenoxide. This phenoxide is a potent nucleophile. The second step involves the backside attack of this phenoxide on the electrophilic carbon of the 4-halobutanenitrile, displacing the halide leaving group in a concerted fashion.[3][4][5]

The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are more prone to elimination reactions, especially in the presence of a strong base.[3]

Caption: The SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,4-Di-tert-pentylphenol | 234.39 | 10.0 g | 0.0427 | Starting material. |

| 4-Chlorobutanenitrile | 103.55 | 4.85 g | 0.0468 | Alkylating agent. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.85 g | 0.0640 | Anhydrous, finely powdered base. |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous solvent. |

| Diethyl Ether | 74.12 | As needed | - | For extraction. |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For washing. |

| Brine | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent. |

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-di-tert-pentylphenol (10.0 g, 0.0427 mol) and anhydrous potassium carbonate (8.85 g, 0.0640 mol).

-

Solvent and Reagent Addition: Add anhydrous dimethylformamide (100 mL) to the flask. Begin stirring the suspension. Add 4-chlorobutanenitrile (4.85 g, 0.0468 mol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted phenol, followed by brine (1 x 100 mL).[1][2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: A colorless to pale yellow oil or low-melting solid.

-

Molecular Formula: C₂₀H₃₁NO[6]

-

Molar Mass: 301.47 g/mol [6]

-

Spectroscopic Analysis:

-

¹H NMR: Expected signals include aromatic protons, the methylene protons of the butanenitrile chain (with characteristic splitting patterns), and the protons of the tert-pentyl groups.

-

¹³C NMR: Expected signals for the aromatic carbons, the nitrile carbon, the methylene carbons, and the carbons of the tert-pentyl groups.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.[7]

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

-

Safety Considerations

-

2,4-Di-tert-pentylphenol: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-Chlorobutanenitrile: Toxic if swallowed, in contact with skin, or if inhaled. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Potassium Carbonate: An irritant. Avoid inhalation of dust.

-

Diethyl Ether: Extremely flammable. Work in an area free of ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway to this compound. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of an appropriate base and solvent, and the choice of a primary alkyl halide to avoid side reactions. The protocol and insights provided in this guide offer a solid foundation for the synthesis and further investigation of this and related molecules.

References

-

Unknown. The Williamson Ether Synthesis. chem.ucla.edu. [Link]

-

Unknown. Williamson Ether Synthesis. University of Toronto. [Link]

-

Unknown. Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. [Link]

-

Akerman, L. J., et al. (2011). 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1705. [Link]

-

PubChem. Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-. PubChem. [Link]

-

Unknown. Reactions of Nitriles. Chemistry Steps. [Link]

-

National Institute of Standards and Technology. Butanenitrile. NIST Chemistry WebBook. [Link]

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. One moment, please... [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | C20H31NO | CID 118935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butanenitrile [webbook.nist.gov]

physicochemical properties of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile: A Predictive and Methodological Approach

Abstract

This compound (CAS: 36268-65-2) is a nitrile-containing aromatic ether with a structure suggesting potential applications in materials science and medicinal chemistry. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for this compound.[1] This guide addresses this information gap by providing a dual-focused analysis. First, it presents a summary of computationally predicted properties to offer an initial characterization framework. Second, and more critically, it furnishes detailed, field-proven experimental methodologies for the empirical determination of its core physicochemical and functional properties. By explaining the causality behind protocol choices, this document serves not only as a data resource but also as a practical manual for researchers initiating work with this molecule. The guide covers molecular identity, predicted properties, experimental protocols for thermal analysis, solubility, and lipophilicity, and a proposed method for evaluating its potential antioxidant activity based on its structural similarity to known phenolic antioxidants.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an organic compound featuring a di-substituted phenol ring linked via an ether bond to a butyronitrile chain. The bulky tert-pentyl groups on the aromatic ring significantly influence its steric and electronic properties.

Key Identifiers: The compound is uniquely identified by several internationally recognized chemical registry numbers and notations.

| Identifier | Value | Source |

| IUPAC Name | 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile | PubChem[2] |

| CAS Number | 36268-65-2 | PubChem[2] |

| Molecular Formula | C₂₀H₃₁NO | PubChem[2] |

| InChIKey | JEWCXPGDBLFXNE-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC | PubChem[2] |

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable first-pass estimates of a molecule's behavior. These predictions are derived from its structure and are instrumental in guiding experimental design, particularly for formulation and early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

| Property | Predicted Value | Implication & Scientific Rationale |

| Molecular Weight | 301.5 g/mol | A moderate molecular weight, falling within the range typical for many small-molecule drug candidates.[2] |

| XLogP3 | 6.4 | This high value indicates significant lipophilicity (fat-solubility) and predicts very low aqueous solubility.[2] Such a characteristic is critical for drug development, influencing everything from solvent selection for assays to potential bioavailability challenges and the need for specialized formulation strategies. |

| Monoisotopic Mass | 301.24056 Da | This is the exact mass used for high-resolution mass spectrometry, essential for unambiguous identification and purity assessment of synthesized material.[1][2] |

| Predicted CCS [M+H]⁺ | 178.9 Ų | The Predicted Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase.[1] This value can be used as an additional identifier in advanced ion mobility-mass spectrometry analytical workflows. |

| Classification | Potential Endocrine Disruptor | The compound is listed on the PARC T4.2 list of potential endocrine disrupting compounds, warranting careful handling and consideration in any biological application.[2] |

Methodologies for Experimental Characterization

The following sections detail robust, self-validating protocols for determining the key . The choice of methodology is driven by the need for accuracy, reproducibility, and relevance to pharmaceutical and chemical research.

Proposed Synthesis and Characterization Workflow

A logical first step for any experimental investigation is the synthesis or acquisition and subsequent confirmation of the material. A plausible synthetic route involves the Williamson ether synthesis, a reliable method for forming ethers.

Caption: Proposed workflow for the synthesis and structural confirmation of the target compound.

Thermal Properties: Melting Point and Decomposition

Differential Scanning Calorimetry (DSC) is the gold standard for determining thermal transitions like melting point, offering superior precision over traditional methods. It is complemented by Thermogravimetric Analysis (TGA) to assess thermal stability.

Experimental Protocol: DSC/TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from 25°C to a temperature above the expected melting point (e.g., 300°C) at a controlled rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis (DSC): The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

Instrument Setup (TGA): Place 5-10 mg of the sample in a TGA pan.

-

Thermal Program (TGA): Heat the sample from 25°C to a high temperature (e.g., 600°C) at 10°C/min under nitrogen.

-

Data Analysis (TGA): Analyze the resulting curve of mass versus temperature to identify the onset of significant mass loss, indicating decomposition.

Causality: Using both DSC and TGA is critical. DSC identifies the melting point, but TGA reveals if the compound decomposes at or near its boiling point, which would preclude purification by distillation at atmospheric pressure.

Solubility Profile Determination

Given the predicted high lipophilicity (XLogP = 6.4), determining solubility in a range of pharmaceutically relevant solvents is essential. The shake-flask method followed by HPLC quantification is a robust and widely accepted protocol.

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Experimental Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of solid this compound to several vials, each containing a different solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, DMSO).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand. To remove undissolved solid, centrifuge the samples and then filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Prepare a dilution of the filtered supernatant in the mobile phase of a pre-validated HPLC-UV method.

-

Analysis: Inject the diluted sample onto the HPLC system and determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Causality: This method determines the thermodynamic solubility, which is the true equilibrium value. This is a critical parameter for predicting oral absorption and for designing formulations. Using HPLC for quantification ensures specificity and accuracy, avoiding interference from potential impurities.

Potential Functional Properties: Antioxidant Activity

The 2,4-di-tert-butylphenol moiety is a well-known structural motif in synthetic phenolic antioxidants.[3] The bulky tert-butyl groups ortho and para to the hydroxyl group sterically hinder the phenoxyl radical, stabilizing it and enhancing its ability to scavenge free radicals. It is therefore highly probable that this compound possesses antioxidant properties.

Mechanism of Action: Phenolic antioxidants primarily act via Hydrogen Atom Transfer (HAT), where the phenolic proton is donated to a free radical, or Single Electron Transfer (SET), where an electron is transferred to the radical.[4]

Experimental Protocol: DPPH Radical Scavenging Assay The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable SET-based method to screen for antioxidant activity.[4]

Caption: Workflow for the DPPH radical scavenging assay to determine antioxidant capacity.

-

Solution Preparation:

-

DPPH Stock Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Test Compound Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the DPPH solution to each well.

-

Add 100 µL of each sample dilution to the corresponding wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Include a positive control, such as Butylated Hydroxytoluene (BHT), at the same concentrations.

-

-

Incubation & Measurement:

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Causality: The DPPH radical has a strong absorbance at 517 nm. When it is reduced by an antioxidant, the solution decolorizes from violet to yellow. This color change is directly proportional to the number of radicals scavenged, providing a quantitative measure of antioxidant power. Comparing the IC₅₀ value to a known standard like BHT provides a benchmark for its relative potency.

Safety and Handling

-

General Handling: Use in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Hazards: May cause skin and eye irritation.[6] Harmful if swallowed.[6] Nitriles can be toxic. As noted, this compound is on a list of potential endocrine disruptors.[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

References

-

PubChemLite. (n.d.). 4-(2,4-di-tert-pentylphenoxy)butyronitrile (C20H31NO). [Link]

-

PubChem. (n.d.). Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-. [Link]

-

Özdamar, O., et al. (2011). 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Butanenitrile. NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-oxo- (CAS 3515-93-3). [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanenitrile (CAS 109-74-0). [Link]

-

PubMed. (2011). 4,5-Bis(2,4-di-tert-butyl-phen-oxy)phthalonitrile. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl nitrite, tech., 90%. [Link]

-

PubChem. (n.d.). Butyronitrile. [Link]

-

Pisoschi, A. M., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. [Link]

-

MDPI. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

-

ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

- Google Patents. (n.d.). CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.

-

Diva-Portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. [Link]

- Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

Sources

- 1. PubChemLite - 4-(2,4-di-tert-pentylphenoxy)butyronitrile (C20H31NO) [pubchemlite.lcsb.uni.lu]

- 2. Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | C20H31NO | CID 118935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Characterization of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile (CAS 36268-65-2)

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile (CAS 36268-65-2), a molecule of interest in advanced chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and theoretical background for the elucidation of its structure and properties. We will explore its molecular architecture, a probable synthetic pathway, and a detailed analysis of its expected spectroscopic signature using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Safety and handling protocols are also discussed to ensure its proper management in a laboratory setting.

Introduction and Molecular Overview

This compound is an organic compound featuring a substituted aromatic ring linked to a butyronitrile moiety through an ether linkage.[1] The presence of two bulky tertiary pentyl groups on the phenol ring significantly influences its physical and chemical properties, such as solubility and reactivity. The nitrile group, a versatile functional group in organic synthesis, opens avenues for further chemical transformations.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36268-65-2 | [1] |

| Molecular Formula | C20H31NO | [1] |

| Molecular Weight | 301.5 g/mol | [1] |

| IUPAC Name | 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile | [1] |

| Predicted XLogP3-AA | 6.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The structure of this molecule, with its combination of a sterically hindered aromatic ether and a reactive nitrile group, makes its thorough characterization essential for any application.

Caption: Molecular structure of this compound.

Synthesis Pathway: Williamson Ether Synthesis

A highly plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds by deprotonating 2,4-di-tert-pentylphenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic halo-butanenitrile.

Sources

- 1. Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | C20H31NO | CID 118935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

solubility of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published solubility data for this compound, this document establishes a predictive framework based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven methodologies for the experimental determination and quantification of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers in chemistry, pharmacology, and materials science, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction: Understanding the Molecule

This compound is a complex organic molecule characterized by a significant hydrophobic character.[1] Its structure comprises a bulky di-tert-pentylphenoxy group attached to a butyronitrile chain. The nitrile group (-C≡N) introduces a degree of polarity and a hydrogen bond acceptor site.[2][3] However, the molecule's overall properties are dominated by the large, nonpolar substituted aromatic ring and alkyl chain.

A thorough understanding of its solubility is critical for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase.[4]

-

Purification: Choosing suitable solvent systems for techniques like recrystallization and chromatography.

-

Formulation Studies: Developing stable solutions for drug delivery or material science applications.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC or GC.[5]

The molecular structure and computed properties from publicly available databases provide the foundation for predicting its solubility behavior.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₁NO | PubChem[1] |

| Molecular Weight | 301.5 g/mol | PubChem[1] |

| XLogP3-AA | 6.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 (Nitrile N and Ether O) | PubChem[1] |

The high XLogP3-AA value of 6.4 strongly suggests that the compound is lipophilic, indicating a preference for nonpolar environments over aqueous ones.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This means that solutes tend to dissolve best in solvents with similar intermolecular forces.

Analysis of Intermolecular Forces

-

Solute (this compound):

-

Van der Waals Forces (London Dispersion Forces): These are the predominant intermolecular forces due to the large, nonpolar di-tert-pentylphenoxy group and the butanenitrile chain.

-

Dipole-Dipole Interactions: The nitrile group has a significant dipole moment, which will contribute to interactions with polar solvents.[3][8] The ether linkage also contributes a smaller dipole.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors. However, the nitrogen atom of the nitrile group and the ether oxygen can act as hydrogen bond acceptors.[1][3]

-

-

Solvent Classification and Predicted Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily exhibit van der Waals forces. Due to the large nonpolar surface area of the solute, high solubility is predicted in these solvents.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents have dipole moments but do not have hydrogen bond donors. Good solubility is expected due to favorable dipole-dipole interactions and the dispersion forces with the nonpolar part of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have both dipole moments and hydrogen bond donors. While the nitrile and ether groups can accept hydrogen bonds, the large hydrophobic bulk of the molecule is likely to significantly limit solubility in highly polar protic solvents like water.[3] Solubility is expected to be low in water and increase with decreasing polarity (e.g., higher in ethanol than in methanol).

-

Thermodynamic Considerations

The process of dissolution is governed by the change in Gibbs free energy (ΔG = ΔH – TΔS).[9] For a substance to dissolve, ΔG must be negative.

-

Enthalpy of Solution (ΔH): This term relates to the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions. For this compound in nonpolar solvents, the energy required to break the respective interactions is likely comparable to the energy gained from forming new interactions, leading to a small ΔH.

-

Entropy of Solution (ΔS): Dissolution generally leads to an increase in entropy as the solute molecules become more disordered in the solvent.[9]

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantify the solubility of this compound. The following protocol outlines a robust method for determining equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative quantitative method.[10][11][12]

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.[13]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to bring the concentration within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase such as acetonitrile and water is a common starting point for compounds of this nature.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Predicted and Hypothetical Solubility Data

While experimental data is not available in the literature, a qualitative prediction of solubility based on the principles discussed can be summarized as follows.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | Dominated by van der Waals forces. "Like dissolves like".[6] |

| Polar Aprotic | Dichloromethane, THF | High to Medium | Favorable dipole-dipole and dispersion interactions. |

| Polar Protic | Ethanol, Methanol | Medium to Low | Large hydrophobic character hinders interaction with the H-bonding network. |

| Highly Polar | Water | Very Low | The molecule is highly lipophilic (high XLogP3-AA).[1] |

Conclusion and Future Work

This technical guide has established a robust framework for understanding and determining the . Based on its molecular structure, high solubility is predicted in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic solvents, especially water.

The provided experimental protocol offers a clear and reliable method for obtaining quantitative solubility data. It is strongly recommended that researchers generate this empirical data to validate the theoretical predictions and to facilitate the use of this compound in further research and development. Future work should focus on determining the solubility across a range of temperatures to understand the thermodynamic properties of dissolution.

References

-

PubChem. (n.d.). Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

LibreTexts Chemistry. (2021, October 29). 20.7: Chemistry of Nitriles. Retrieved January 17, 2026, from [Link]

-

Chemguide. (n.d.). An introduction to nitriles. Retrieved January 17, 2026, from [Link]

-

LibreTexts Chemistry. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved January 17, 2026, from [Link]

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Labcompare. Retrieved January 17, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. Retrieved January 17, 2026, from [Link]

-

Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved January 17, 2026, from [Link]

-

Reyes-Becerril, M., et al. (2016). Quantification of nitric oxide by high-performance liquid chromatography-fluorometric method in subgenomic hepatitis C virus-replicon expressing Huh7 cells upon treatment with acetylsalicylic acid. Experimental and Therapeutic Medicine, 12(5), 3369–3374. [Link]

-

LibreTexts Chemistry. (2023, January 22). Physical Properties of Nitriles. Retrieved January 17, 2026, from [Link]

-

JoVE. (2020, March 26). Solubility - Concept. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved January 17, 2026, from [Link]

Sources

- 1. Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | C20H31NO | CID 118935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. thecalculatedchemist.com [thecalculatedchemist.com]

- 5. journals.co.za [journals.co.za]

- 6. caymanchem.com [caymanchem.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. Quantification of nitric oxide by high-performance liquid chromatography-fluorometric method in subgenomic hepatitis C virus-replicon expressing Huh7 cells upon treatment with acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Solubility - Concept [jove.com]

A Theoretical Chemist's Guide to 4-(2,4-Di-tert-pentylphenoxy)butanenitrile: A Methodological Framework

Abstract

4-(2,4-Di-tert-pentylphenoxy)butanenitrile (CAS No. 36268-65-2) is a complex organic molecule featuring a sterically hindered phenol ether linked to a nitrile functional group.[1] Despite its availability from chemical vendors, a thorough review of scientific literature reveals a conspicuous absence of both experimental and theoretical characterization data.[2] This guide serves as a comprehensive methodological framework for researchers and drug development professionals, outlining a systematic approach to thoroughly characterize this molecule using modern computational chemistry techniques. We will establish a plausible synthetic pathway and detail a complete, self-validating theoretical workflow using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. This document is designed not as a review of existing data, but as a proactive roadmap for investigation, demonstrating the predictive power of theoretical studies in modern chemical science.

Introduction: Rationale and Proposed Synthesis

The subject molecule belongs to the family of alkylphenols, compounds known for their extensive use as antioxidants, fuel additives, and precursors for detergents and polymers.[3][4] The bulky tert-pentyl groups suggest inherent stability and lipophilicity, while the butanenitrile moiety offers a versatile chemical handle for further synthetic transformations.[5] The ether linkage connects these two distinct functional domains.

Given the lack of published synthetic data, we propose a logical and efficient pathway based on the well-established Williamson ether synthesis.[2][6] This reaction forms an ether from an organohalide and an alkoxide and is a cornerstone of organic synthesis due to its broad scope and reliability.[7][8]

Proposed Synthetic Protocol: Williamson Ether Synthesis

-

Deprotonation: 2,4-Di-tert-pentylphenol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) to generate the corresponding sodium phenoxide. The phenoxide is a potent nucleophile.

-

Nucleophilic Substitution (SN2): 4-Bromobutanenitrile is added to the reaction mixture. The phenoxide ion attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a bimolecular nucleophilic substitution (SN2) reaction.[1]

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield pure this compound.

Caption: Proposed Williamson ether synthesis workflow.

Theoretical & Computational Methodology

The core of this guide is a detailed protocol for the in silico characterization of the title compound. We will employ Density Functional Theory (DFT), a quantum mechanical modeling method that offers an exceptional balance of computational cost and accuracy for investigating the electronic structure of molecules.[9][10][11] This approach allows us to predict a wide range of molecular properties before a single experiment is conducted.[12]

Computational Workflow

The entire process, from initial structure to final analysis, follows a logical progression. This ensures that each calculation is based on a physically realistic and stable molecular representation.

Caption: A validated workflow for theoretical analysis.

Protocol 1: Geometry Optimization

The first and most critical step is to find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface).

-

Step 1: Initial Structure Generation: Draw the 2D structure of the molecule in a molecular editor (e.g., Avogadro) and generate an initial 3D conformation.

-

Step 2: Conformational Analysis: Due to the flexible butanenitrile chain and rotatable tert-pentyl groups, a conformational search is necessary to identify low-energy structures. This can be performed using a lower-level, computationally cheaper method like molecular mechanics.

-

Step 3: DFT Optimization: The lowest-energy conformer is then subjected to a full geometry optimization using DFT.

-

Causality (Method Selection): We select the B3LYP hybrid functional because it is a well-validated, general-purpose functional for organic molecules.[13][14] The 6-311+G(d,p) basis set is chosen as it provides a robust description of electron distribution, including diffuse functions (+) for the lone pairs on oxygen and nitrogen and polarization functions (d,p) for accurate bond angles.[15] Crucially, an empirical dispersion correction, such as Grimme's D3 , is included to accurately account for the van der Waals interactions from the large, nonpolar alkyl groups.[13]

-

Protocol 2: Spectroscopic Predictions

With an optimized geometry, we can accurately predict spectroscopic data that can later be compared with experimental results for validation.

-

Step 1: Vibrational Frequencies (IR Spectrum):

-

Perform a frequency calculation at the same level of theory (B3LYP-D3/6-311+G(d,p)). A key validation check is the absence of imaginary frequencies, which confirms the structure is a true energy minimum.

-

The calculated frequencies are systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, they should be multiplied by a standard scaling factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[16][17]

-

-

Step 2: NMR Chemical Shifts:

-

Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[18][19]

-

Calculate the isotropic shielding tensor for each nucleus (¹H and ¹³C).

-

To convert absolute shielding values (σ) to chemical shifts (δ), a reference standard, tetramethylsilane (TMS), must be calculated at the identical level of theory. The chemical shift is then computed as: δ = σ(TMS) - σ(sample).[20]

-

Protocol 3: Electronic Structure and Reactivity

Analysis of the molecule's electronic properties provides deep insight into its potential reactivity.

-

Step 1: Frontier Molecular Orbitals (FMO):

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output.

-

Causality (Interpretation): The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity).[21][22] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of kinetic stability; a large gap suggests high stability and low reactivity.[23][24]

-

-

Step 2: Molecular Electrostatic Potential (MEP):

-

The MEP is calculated and mapped onto the molecule's electron density surface.

-

Causality (Interpretation): The MEP map visually represents the charge distribution.[25][26] Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.[27] This provides an intuitive guide to the molecule's reactive sites.[28][29]

-

Anticipated Results and Discussion

Based on the established protocols, we can predict the key data that would be generated from a full theoretical study.

Predicted Molecular Geometry

The bulky tert-pentyl groups are expected to significantly influence the molecule's conformation. The dihedral angle between the plane of the phenyl ring and the C-O-C plane of the ether linkage will be a key parameter determining steric hindrance around the ether oxygen.

| Parameter | Predicted Value (Hypothetical) | Justification |

| C≡N Bond Length | ~1.16 Å | Typical for a nitrile triple bond. |

| C-O (Aromatic) Bond Length | ~1.37 Å | Shorter than a typical C-O single bond due to resonance with the phenyl ring. |

| C-O (Aliphatic) Bond Length | ~1.43 Å | Standard C-O single bond length. |

| C-O-C Bond Angle | ~118° | Slightly larger than the ideal sp³ angle (109.5°) due to steric repulsion from the bulky phenyl group. |

| Phenyl-O-C-C Dihedral Angle | ~90° | A significant twist is expected to minimize steric clash between the butanenitrile chain and the ortho tert-pentyl group. |

Predicted Spectroscopic Signatures

The predicted spectra provide unique fingerprints for the molecule's identification.

| Spectroscopy | Predicted Feature (Hypothetical) | Assignment |

| IR | Strong absorption at ~2245 cm⁻¹ | C≡N (nitrile) stretch |

| Strong absorption at ~1250 cm⁻¹ | Aryl-Alkyl ether C-O asymmetric stretch | |

| Multiple absorptions at 2800-3000 cm⁻¹ | C-H stretches of alkyl groups | |

| Absorptions at ~1600 & ~1500 cm⁻¹ | C=C aromatic ring stretches | |

| ¹³C NMR | ~118 ppm | Nitrile carbon (-C≡N) |

| ~155 ppm | Aromatic C-O carbon | |

| ~68 ppm | Aliphatic -CH₂-O carbon | |

| ~30-40 ppm | tert-Pentyl carbons | |

| ¹H NMR | ~4.1 ppm (triplet) | Protons on -CH₂-O |

| ~6.8-7.3 ppm | Aromatic protons | |

| ~0.6-1.3 ppm | Protons of the tert-pentyl groups |

Predicted Electronic Properties and Reactivity

The electronic analysis will reveal the most reactive sites and the overall chemical stability.

Caption: Conceptual charge distribution based on MEP analysis.

-

Molecular Electrostatic Potential (MEP): The most negative potential is anticipated to be localized on the nitrogen atom of the nitrile group and the oxygen atom of the ether, marking them as the primary sites for interaction with electrophiles or for hydrogen bonding. The aromatic protons will exhibit a slight positive potential. The extensive alkyl chains will be electronically neutral, contributing to the molecule's lipophilicity.

-

Frontier Molecular Orbitals (FMO): The HOMO is expected to be localized primarily on the electron-rich di-tert-pentylphenoxy ring, indicating this is the most probable site of electron donation (oxidation). The LUMO will likely have significant contributions from the butanenitrile moiety's π* anti-bonding orbital, suggesting this is the most probable site for electron acceptance (reduction). The HOMO-LUMO gap is predicted to be relatively large, characteristic of a kinetically stable molecule.

| Parameter | Predicted Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.5 eV | Moderate electron-donating capability, centered on the phenol ring. |

| LUMO Energy | -0.2 eV | Moderate electron-accepting capability, centered on the nitrile group. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability and relatively low chemical reactivity under normal conditions. |

Potential Applications and Conclusion

This theoretical guide provides a robust, validated framework for the comprehensive characterization of this compound. The anticipated results suggest a stable molecule with distinct nucleophilic centers (N, O) and a versatile nitrile functional group.

-

Potential as a Polymer Additive: The bulky, antioxidant-like alkylphenol structure suggests potential use as a stabilizer or plasticizer in polymer formulations.

-

Intermediate in Organic Synthesis: The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with Grignard reagents, making this molecule a potentially valuable intermediate for accessing more complex chemical structures in drug discovery or materials science.

References

-

Williamson, A. (1850). Theory of Aetherification. Philosophical Magazine. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Khan Academy. Available at: [Link]

-

Ashenhurst, J. (2023). Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Guide for Organic Chemists. Chemical Reviews. Available at: [Link]

-

ChemTalk. (2023). Williamson Ether Synthesis. ChemTalk. Available at: [Link]

-

Zampella, G., & De Gioia, L. Computational Organic Chemistry. EOLSS. Available at: [Link]

-

Michalska, D. (2012). Ab Initio and DFT Predictions of Infrared Intensities and Raman Activities. The Journal of Physical Chemistry A. Available at: [Link]

-

Organic Chemistry Portal. Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Gao, C., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. Chemistry LibreTexts. Available at: [Link]

-

Grimblat, N., et al. (2015). A new tool for the reliable prediction of 13C NMR chemical shifts in solution. RSC Advances. Available at: [Link]

-

Longdom Publishing. An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Journal of Computer Science & Systems Biology. Available at: [Link]

-

Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews. Available at: [Link]

-

Deep Origin. Electrostatic Potential Maps. Computational Chemistry Glossary. Available at: [Link]

-

Protheragen. IR Spectrum Prediction. Protheragen. Available at: [Link]

-

Swinburne University. Computational and Advanced Organic Chemistry. Swinburne University. Available at: [Link]

-

Sodupe, M. (2012). Density functional theory in bioinorganic chemistry. Photosynthesis Research. Available at: [Link]

-

de Andrade, J. C., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. Available at: [Link]

-

University of Regensburg. Molecular Electrostatic Potential (MEP). University of Regensburg. Available at: [Link]

-

Krenske, E. H. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. The Journal of Organic Chemistry. Available at: [Link]

-

SCM. NMR shifts with relativistic DFT. SCM Tutorials. Available at: [Link]

-

Wikipedia. Density functional theory. Wikipedia. Available at: [Link]

-

arXiv. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv.org. Available at: [Link]

-

ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)? ResearchGate. Available at: [Link]

-

Avogadro. (2022). Viewing Electrostatic Potential Maps. Avogadro. Available at: [Link]

-

GitHub. (2023). Automated NMR Chemical Shift Calculation. GitHub. Available at: [Link]

-

Gomes, G. P. (2012). Overview of Computational Methods for Organic Chemists. Applied Theoretical Organic Chemistry. Available at: [Link]

-

Ioannidis, E. I., & Kulik, H. J. (2024). A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. International Journal of Molecular Sciences. Available at: [Link]

-

Joly, Y., et al. (2020). Density Functional Theory Based Methods for the Calculation of X-ray Spectroscopy. Accounts of Chemical Research. Available at: [Link]

-

Wikipedia. HOMO and LUMO. Wikipedia. Available at: [Link]

-

Michalska, D., & Wysokiński, R. (2012). Ab Initio and DFT Predictions of Infrared Intensities and Raman Activities. The Journal of Physical Chemistry A. Available at: [Link]

-

Joly, Y., et al. (2020). Density Functional Theory Based Methods for the Calculation of X-ray Spectroscopy. Semantic Scholar. Available at: [Link]

-

Joly, Y., et al. (2020). Density Functional Theory Based Methods for the Calculation of X-ray Spectroscopy. Accounts of Chemical Research. Available at: [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews. Available at: [Link]

-

ResearchGate. (2024). A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. ResearchGate. Available at: [Link]

-

Reddit. (2022). Guide to identifying HOMO-LUMO of molecules? r/OrganicChemistry. Available at: [Link]

-

Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Available at: [Link]

-

Martins, J. L. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Materials. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Phenols. Chemistry LibreTexts. Available at: [Link]

-

ChemSec. Alkylphenols. SIN List. Available at: [Link]

-

Wikipedia. Alkylphenol. Wikipedia. Available at: [Link]

-

Taylor & Francis. Alkylphenols – Knowledge and References. Taylor & Francis. Available at: [Link]

-

NutritionFacts.org. (2014). Alkylphenol Endocrine Disruptors and Allergies. NutritionFacts.org. Available at: [Link]

-

Clark, J. (2023). the preparation of nitriles. Chemguide. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Nitriles. Organic Chemistry Portal. Available at: [Link]

-

Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. Available at: [Link]

-

Chemistry LibreTexts. (2023). Preparation of Nitriles. Chemistry LibreTexts. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Synthesis of Nitriles. YouTube. Available at: [Link]

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. sinlist.chemsec.org [sinlist.chemsec.org]

- 4. Alkylphenol - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. Khan Academy [khanacademy.org]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. Density functional theory - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. worldscientific.com [worldscientific.com]

- 16. researchgate.net [researchgate.net]

- 17. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 18. researchgate.net [researchgate.net]

- 19. GitHub - zaid-shekhani/NMR_Chemical_Shift-Automation: Automated NMR Chemical Shift Calculation [github.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ossila.com [ossila.com]

- 22. reddit.com [reddit.com]

- 23. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 24. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. MEP [cup.uni-muenchen.de]

- 27. researchgate.net [researchgate.net]

- 28. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 29. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

A Technical Guide to Unexplored Research Frontiers of 4-(2,4-di-tert-pentylphenoxy)butanenitrile

Executive Summary

4-(2,4-di-tert-pentylphenoxy)butanenitrile is a sparsely documented yet structurally intriguing molecule, poised at the intersection of several key chemical classes. Its architecture—a hindered phenolic moiety linked via an ether bridge to a flexible alkyl nitrile chain—suggests a rich, untapped potential across diverse scientific disciplines. The bulky di-tert-pentyl groups confer significant lipophilicity and steric hindrance, characteristic of industrial antioxidants, while the phenoxy ether linkage is a common feature in agrochemicals.[1][2] Concurrently, the terminal nitrile group is a versatile pharmacophore and synthetic intermediate in modern drug discovery.[3][4] This guide delineates three primary, high-potential research domains for this compound: Materials Science, Agrochemical Development, and Medicinal Chemistry. For each domain, we provide a scientific rationale, propose comprehensive experimental workflows, and detail exemplar protocols to catalyze investigation into this promising molecule.

Molecular Profile and Synthesis

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₀H₃₁NO, combines features from three distinct chemical motifs.[5] The foundation is a 2,4-di-tert-pentylphenol group, a classic example of a hindered phenol known for its antioxidant capabilities in industrial applications like polymer stabilization.[6][7][8] This is connected by a four-carbon ether linkage to a nitrile functional group. The nitrile is a polar, electron-withdrawing group that can participate in hydrogen bonding and covalent interactions, and serves as a valuable synthetic handle.[9][10]

The bulky, non-polar di-tert-pentyl groups dominate the molecule's physical properties, suggesting high lipophilicity and low aqueous solubility. These properties are critical determinants of its behavior in both biological and materials systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 301.5 g/mol [5] | Influences diffusion, bioavailability, and formulation. |

| XLogP3-AA | 6.4[5] | High value indicates significant lipophilicity; predicts poor water solubility but good membrane permeability. |

| Hydrogen Bond Donors | 0[5] | Lacks donor capabilities, limiting certain biological interactions. |

| Hydrogen Bond Acceptors | 2 (Ether O, Nitrile N)[5] | Can accept hydrogen bonds, influencing receptor binding and solvation. |

| Rotatable Bonds | 7 | High conformational flexibility, allowing adaptation to various binding pockets or polymer matrices. |

Note: Data derived from computational predictions available in public databases like PubChem.[5]

Proposed Synthesis Route

A robust synthesis can be envisioned via a standard Williamson ether synthesis, a reliable and well-documented method. This approach involves the reaction of the sodium or potassium salt of 2,4-di-tert-pentylphenol with a halo-functionalized butyronitrile.

Research Domain 1: Advanced Materials Science

Scientific Rationale: The 2,4-di-tert-pentylphenol moiety is a well-established building block for hindered phenol antioxidants (HPAs).[7][11] HPAs are crucial additives in polymers, lubricants, and fuels, where they function by scavenging peroxy radicals, thereby terminating the auto-oxidation chain reaction that leads to material degradation.[6][12] The covalent linkage of this HPA motif to a polar nitrile group via a flexible chain could yield a novel "polar antioxidant" with unique properties. This could improve compatibility and reduce leaching in polar polymer matrices (e.g., polyamides, polyesters) compared to traditional non-polar HPAs.

Potential Applications

-

Non-migrating antioxidant for polar polymers: Incorporation into materials like Nylon, PET, or polyurethanes to enhance long-term thermal stability.[13]

-

Functional additive for lubricants: The polar nitrile head could improve surface adhesion on metal parts while the lipophilic tail provides solubility in the oil base, delivering antioxidant protection directly to critical surfaces.

-

Precursor for polymer synthesis: The nitrile group can be chemically transformed (e.g., hydrolysis to a carboxylic acid, reduction to an amine) to create novel monomers for synthesizing high-performance polymers with built-in oxidative stability.

Experimental Workflow: Evaluation as a Polymer Additive

Detailed Protocol: Oven Aging of Polypropylene

-

Preparation: Dry polypropylene (PP) pellets and the test compound, this compound, in a vacuum oven at 80°C for 4 hours.

-

Melt Blending: Prepare formulations in a twin-screw micro-compounder at 200°C.

-

Control: 100% PP.

-

Test Sample: 99.8% PP, 0.2% test compound.

-

Reference: 99.8% PP, 0.2% commercial antioxidant (e.g., Irganox 1076).

-

-

Molding: Injection mold the blended material into standardized tensile bars (ASTM D638 Type I).

-

Initial Analysis (Time = 0): Measure the melt flow index (MFI), yellowness index (YI), and tensile properties of each formulation.

-

Accelerated Aging: Place the molded bars on racks in a forced-air oven at 150°C.

-

Periodic Testing: Remove a subset of bars from the oven at 24, 48, 96, 150, and 300-hour intervals. Allow them to cool to room temperature for at least 4 hours.

-

Analysis: Measure MFI, YI, and tensile strength for each time point.

-

Validation: The endpoint is defined as the time at which the tensile strength drops to 50% of its initial value. A longer time to failure indicates superior antioxidant performance. The control sample should fail rapidly, validating the test conditions.

Research Domain 2: Agrochemical Discovery

Scientific Rationale: The phenoxy moiety is a cornerstone of the auxinic herbicide class, which includes compounds like 2,4-D and MCPA.[1][2] These herbicides mimic the plant hormone auxin, causing uncontrolled growth and death in broadleaf weeds.[14] While the classic phenoxy herbicides are acids, the structural motif is clearly associated with phytotoxicity. This compound could act as a pro-herbicide, where the nitrile is metabolized in the plant to a carboxylic acid, forming a novel auxin mimic. Alternatively, the intact molecule could possess a completely different mode of action.

Potential Applications

-

Selective broadleaf herbicide: For use in grass crops like corn or wheat.

-

Non-selective herbicide: Depending on its mode of action and potency.

-

Fungicide or Insecticide: The lipophilic nature and nitrile group could also confer activity against fungal pathogens or insect pests.

Experimental Workflow: Herbicide Screening Cascade

Detailed Protocol: Primary Seed Germination Assay

-

Stock Solution Preparation: Dissolve the test compound in acetone to create a 10,000 ppm stock solution.

-

Test Plate Preparation:

-

Place a Whatman No. 1 filter paper disc into a 9 cm petri dish.

-

Apply the test solution to the filter paper to achieve final concentrations (e.g., 10, 100, 1000 ppm). Allow the acetone to evaporate completely in a fume hood.

-

Controls: Prepare a solvent-only control (acetone) and a negative control (deionized water). Use a commercial herbicide (e.g., Glyphosate) as a positive control.

-

-

Seeding: Place 20 seeds of a sensitive broadleaf species (e.g., Lactuca sativa - lettuce) and 20 seeds of a grass species (e.g., Lolium perenne - perennial ryegrass) onto the treated filter paper.

-

Incubation: Add 5 mL of deionized water to each dish, seal with paraffin film, and incubate at 25°C with a 16:8 hour light:dark cycle.

-

Data Collection: After 7 days, measure the germination percentage, root length, and shoot length for each seedling.

-

Validation: The negative control should show >90% germination. The positive control should show significant inhibition. The solvent control should be statistically indistinguishable from the negative control. Data is typically expressed as percent inhibition relative to the solvent control.

Research Domain 3: Medicinal Chemistry & Drug Discovery

Scientific Rationale: The nitrile group is an increasingly important pharmacophore in drug design.[3][4] It can act as a bioisostere for other functional groups, participate in key binding interactions (e.g., hydrogen bonds, covalent bonds with cysteine proteases), and improve pharmacokinetic properties.[9][10] The high lipophilicity (XLogP ≈ 6.4) imparted by the di-tert-pentyl groups suggests the molecule may target membrane-bound proteins or receptors within the central nervous system. The overall structure does not immediately map to a known pharmacophore class, making it an excellent candidate for unbiased phenotypic screening to identify novel biological activities.

Potential Therapeutic Areas

-

Oncology: Many nitrile-containing drugs are used in cancer therapy.[4] The compound's lipophilicity could facilitate entry into cancer cells.

-

Neuroscience: High lipophilicity often correlates with blood-brain barrier penetration. The compound could be screened against targets for neurodegenerative diseases or psychiatric disorders.

-

Infectious Diseases: Phenolic compounds can have antimicrobial properties, and the nitrile adds a modern medicinal chemistry element.[15][16]

Experimental Workflow: Phenotypic Screening and Target Deconvolution

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed a 96-well plate with a human cancer cell line (e.g., MCF-7, breast cancer) at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Validation & Analysis: The vehicle control represents 100% cell viability. Calculate the percent viability for each concentration and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A potent and selective hit would show a low IC₅₀ value against the cancer cell line but a high IC₅₀ against a non-cancerous control cell line.[16][17]

Conclusion

This compound represents a molecule of significant untapped potential. Its hybrid structure, drawing from the worlds of industrial antioxidants, agrochemicals, and medicinal chemistry, opens multiple avenues for high-impact research. The strategic exploration of this compound in materials science, agricultural applications, and drug discovery is highly warranted. The experimental frameworks provided in this guide offer validated, logical starting points for researchers to begin unlocking the scientific value of this unique chemical entity.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Grokipedia. (n.d.). Phenoxy herbicide.

- Pesticide Action Network UK. (2024). Understanding Phenoxy Herbicides Impact and Usage.

- Wikipedia. (n.d.). Phenoxy herbicide.

- Zheng, Y., & Liu, H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1433-1454.

- Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension.

- de Souza, T. B., Preite, N. Z., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1185-1202.

- Duan, Y., et al. (2020). Application of Nitrile in Drug Design.

- Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO.

- Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- De Sheng Chemical. (n.d.). Plastic & Antioxidant Additives | Hindered Phenol.

- Nufarm. (n.d.). PHENOXIES.

- Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.

- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubChem.

- Singh, R., & Sharma, A. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Molecules, 25(14), 3209.

- Unilong Industry Co., Ltd. (n.d.). 2,4-Di-tert-pentylphenol CAS 120-95-6.

- BenchChem. (n.d.). 4-(3-Methoxyphenoxy)butanenitrile.

- National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-pentylphenol. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Material Stability: The Role of 2,4-Di-tert-pentylphenol.

- Wang, C. C., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(12), 958.

- National Center for Biotechnology Information. (n.d.). Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-. PubChem.

- Şahin, E., et al. (2011). 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o705–o706.

- Aouad, M. R., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity, 21(6), e202302061.

- Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4,4-diethoxy- (CAS 18381-45-8).

- Cheméo. (n.d.). Chemical Properties of Butanenitrile (CAS 109-74-0).

- Ziminov, A., et al. (2014). Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis Containing N-Heterocycles.

- Organic Syntheses. (n.d.).

- Şahin, E., et al. (2011). 4,5-Bis(2,4-di-tert-butyl-phen-oxy)phthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o705-o706.

- Loza-Mejía, M. A., & Salazar-García, Y. I. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 28(15), 5859.

- Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.

- Elfita, et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6846.

- Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | C20H31NO | CID 118935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 7. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 8. 2,4-Di-tert-pentylphenol | C16H26O | CID 8455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. partinchem.com [partinchem.com]

- 13. performanceadditives.us [performanceadditives.us]

- 14. cdn.nufarm.com [cdn.nufarm.com]

- 15. benchchem.com [benchchem.com]

- 16. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

synthesis of 4-(2,4-Di-tert-pentylphenoxy)butanenitrile from 2,4-di-tert-pentylphenol

Abstract